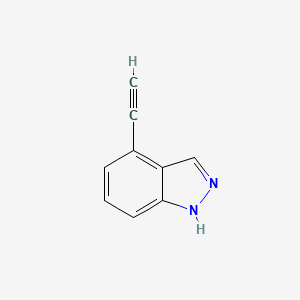

4-Ethynyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-2-7-4-3-5-9-8(7)6-10-11-9/h1,3-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCKZKKJPWCQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=NNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093847-83-6 | |

| Record name | 4-ethynyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Therapeutic Potential of Indazole Compounds

Abstract

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective modulators of a wide array of biological targets. This guide provides an in-depth technical overview of the therapeutic applications of indazole-containing compounds, focusing on their mechanisms of action in key disease areas, particularly oncology. We will explore the causal rationale behind their design, detail validated experimental workflows for their evaluation, and present a forward-looking perspective on the future of this remarkable heterocyclic scaffold in drug discovery.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole ring system is a nitrogen-containing heterocycle that has garnered immense interest in drug discovery.[1][2][3] Its structure, featuring a bicyclic arrangement of a pyrazole and a benzene ring, provides a rigid yet adaptable framework for molecular design.[2][4] The two nitrogen atoms within the pyrazole moiety can act as both hydrogen bond donors and acceptors, facilitating critical interactions with the active sites of proteins and enzymes. This dual capacity is a key reason for its designation as a privileged scaffold—a molecular framework that is capable of binding to multiple, distinct biological targets.

The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form, offering a reliable and predictable platform for chemical modification.[2] Synthetic chemists can readily functionalize the indazole core at various positions, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This adaptability is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles during the drug development process. The result is a vast chemical space of indazole derivatives with a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and anti-HIV effects.[2][3][5][6]

Key Therapeutic Areas and Mechanisms of Action

The versatility of the indazole scaffold has led to the development of therapeutic agents across numerous disease areas.[7][8][9] Its most profound impact to date has been in oncology, where indazole-based molecules have proven to be highly effective inhibitors of protein kinases, enzymes that play a central role in cancer cell signaling.

Oncology: Targeting Kinase Signaling

Protein kinases are critical regulators of cellular processes such as proliferation, survival, and angiogenesis. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The indazole scaffold is particularly well-suited to fit into the ATP-binding pocket of many kinases, acting as a competitive inhibitor and blocking downstream signaling.

Key Examples of Indazole-Based Kinase Inhibitors:

| Compound | Primary Target(s) | Approved Indication(s) |

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Advanced Renal Cell Carcinoma |

| Entrectinib | TRK A/B/C, ROS1, ALK | ROS1-positive NSCLC, NTRK fusion-positive solid tumors |

This table summarizes key FDA-approved indazole-containing kinase inhibitors, highlighting their primary molecular targets and clinical applications.

Mechanism of Action: Inhibition of VEGFR Signaling

A pivotal pathway in tumor growth is angiogenesis, the formation of new blood vessels, which is largely driven by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs). Indazole-based drugs like Pazopanib and Axitinib are potent inhibitors of VEGFRs.

Causality: By binding to the ATP-binding site of the VEGFR tyrosine kinase domain, these drugs prevent the autophosphorylation and activation of the receptor. This blockade inhibits downstream signaling cascades, primarily the Ras-Raf-MEK-ERK pathway, which is crucial for endothelial cell proliferation and migration.[10] The ultimate consequence is a reduction in tumor vascularization, leading to nutrient deprivation and the inhibition of tumor growth.

Below is a diagram illustrating the inhibition of the VEGFR signaling pathway by an indazole-based inhibitor.

Caption: Inhibition of the VEGFR signaling cascade by an indazole compound.

Case Study: A Representative Drug Discovery Workflow

The path from a chemical scaffold to a clinical drug is a multi-stage process involving screening, validation, and optimization. The discovery of a potent indazole-based kinase inhibitor typically follows a structured workflow.

Authoritative Insight: The choice of a screening strategy is critical. A high-throughput screen (HTS) of a diverse chemical library against the kinase of interest is often the first step. However, a more targeted, knowledge-based approach using a library of known kinase-binding scaffolds, such as indazoles, can be more efficient. This "scaffold-hopping" or fragment-based design leverages existing structural knowledge to accelerate the identification of promising lead compounds.[2]

The following diagram outlines a typical drug discovery workflow for an indazole-based therapeutic.

Caption: A typical workflow for kinase inhibitor drug discovery.

Core Experimental Workflows for Indazole Compound Validation

Validating the biological activity of newly synthesized indazole compounds requires robust and reproducible assays. The following protocols are standard methodologies used to determine a compound's efficacy, first at the enzymatic level and then in a cellular context.

Protocol: In Vitro Kinase Inhibition Assay (Biochemical Assay)

Causality: This assay directly measures the ability of an indazole compound to inhibit the enzymatic activity of its target kinase. It quantifies the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), which is a primary metric of potency. The assay works by measuring the phosphorylation of a specific substrate by the kinase in the presence of ATP.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Dilute the target kinase enzyme to a working concentration in kinase buffer.

-

Prepare a solution of the specific peptide substrate and ATP at a concentration near its Km value (Michaelis-Menten constant) to ensure competitive binding conditions.

-

Prepare a serial dilution of the indazole test compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute further in kinase buffer.

-

-

Assay Plate Setup (384-well plate):

-

Add 5 µL of the diluted indazole compound to the appropriate wells.

-

Add 5 µL of positive control (kinase + substrate, no inhibitor) and negative control (substrate only, no kinase) to designated wells.

-

-

Kinase Reaction:

-

Add 10 µL of the kinase enzyme solution to all wells except the negative control.

-

Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution to all wells.

-

Incubate the plate for 60-120 minutes at 30°C. The specific time depends on the kinase's activity.

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated substrate. Common methods include luminescence-based assays (e.g., ADP-Glo™) that measure ADP production, or fluorescence polarization.

-

-

Data Analysis:

-

Normalize the data using the positive (100% activity) and negative (0% activity) controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Protocol: Cell-Based Proliferation Assay (MTS Assay)

Causality: After confirming enzymatic inhibition, the next critical step is to determine if the compound can inhibit cell growth or viability in a relevant cancer cell line. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells. A reduction in metabolic activity in the presence of the indazole compound indicates cytotoxic or cytostatic effects.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a cancer cell line known to be dependent on the target kinase (e.g., a cell line with an activating mutation or overexpression of the target).

-

Harvest cells during their logarithmic growth phase.

-

-

Cell Plating:

-

Count the cells and adjust the density to a predetermined optimal number (e.g., 5,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of the indazole compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include vehicle control (e.g., 0.1% DMSO) wells.

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

-

MTS Reagent Addition:

-

Prepare the MTS reagent according to the manufacturer's instructions.

-

Add 20 µL of the MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability versus the log of the compound concentration and determine the GI50/IC50 value (concentration for 50% growth inhibition/viability reduction).

-

Challenges and Future Perspectives

Despite their success, the development of indazole-based therapeutics faces challenges. A primary concern is selectivity. Because many kinases share structural homology in their ATP-binding pockets, achieving selectivity for the target kinase over other kinases is crucial to minimize off-target effects and associated toxicities. Future research will focus on designing indazole derivatives that exploit unique, less-conserved regions of the kinase domain or allosteric sites.

The future of indazole chemistry is bright. Emerging applications include their use as anti-infective agents, treatments for neurodegenerative diseases, and modulators of epigenetic targets.[7][8][11] The continued exploration of new synthetic methodologies will undoubtedly expand the chemical diversity of indazole libraries, providing novel candidates for a wider range of challenging diseases.

Conclusion

The indazole scaffold is a proven and powerful tool in the arsenal of medicinal chemists. Its favorable physicochemical properties and synthetic tractability have enabled the development of life-saving therapies, particularly in oncology. A deep understanding of the target biology, coupled with robust experimental validation workflows, is essential for translating the potential of this privileged scaffold into the next generation of innovative medicines. The continued ingenuity of researchers promises that indazole-based compounds will remain at the forefront of drug discovery for years to come.

References

- ResearchGate. (2026). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF.

- MDPI. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.

- RSC Publishing. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- RSC Medicinal Chemistry. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- ResearchGate. (2023). Indazole as a privileged scaffold in drug discovery.

- ResearchGate. (2025). Indazole scaffold: a generalist for marketed and clinical drugs.

- National Center for Biotechnology Information. (2025). Indazole - an emerging privileged scaffold: synthesis and its biological significance.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery.

- OUCI. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.

- National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- PubMed. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.

- ResearchGate. (2025). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF.

Sources

- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Indazole - an emerging privileged scaffold: synthesis and its biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

The Ethynyl Group: A Linchpin in Modulating 1H-Indazole Reactivity for Drug Discovery and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its pharmacological relevance is significantly influenced by the nature of its substituents. Among these, the ethynyl group stands out as a particularly versatile and powerful modulator of the indazole core's reactivity and biological activity. This technical guide provides an in-depth exploration of the multifaceted role of the ethynyl group in 1H-indazole chemistry. We will dissect its electronic and steric influences, and provide detailed, field-proven protocols for key transformations, including the synthesis of ethynyl-indazoles via Sonogashira coupling and their subsequent utilization in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide is intended to equip researchers with the foundational knowledge and practical methodologies necessary to leverage the unique properties of the ethynyl group in the design and synthesis of novel indazole-based compounds.

The Strategic Importance of the Ethynyl Group in 1H-Indazole Chemistry

The ethynyl group, with its linear geometry and sp-hybridized carbons, imparts a unique set of physicochemical properties to the 1H-indazole core. Its influence extends from modulating the electronic landscape of the heterocyclic ring to providing a versatile handle for a variety of chemical transformations.

Electronic Effects: A Double-Edged Sword

The ethynyl group exhibits a dual electronic nature. It acts as an electron-withdrawing group through an inductive effect, a consequence of the higher s-character of the sp-hybridized carbons.[3] This inductive pull can influence the acidity of the N-H proton of the indazole ring and affect the regioselectivity of certain reactions.

Simultaneously, the π-system of the alkyne can participate in resonance, potentially donating electron density to the aromatic system. This interplay of inductive withdrawal and potential resonance donation makes the ethynyl group a nuanced modulator of reactivity. For instance, in electrophilic aromatic substitution, the ethynyl group can deactivate the ring towards electrophilic attack.

A Gateway to Molecular Diversity: The Ethynyl Group as a Reactive Handle

Beyond its electronic modulation, the terminal alkyne functionality of an ethynyl group is a highly valuable reactive handle. It is a key substrate for a range of powerful and reliable chemical reactions, most notably the Sonogashira cross-coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction.[4][5] These reactions provide efficient and modular strategies for elaborating the indazole scaffold, enabling the rapid generation of diverse compound libraries for drug discovery and other applications. The 1,2,3-triazole linkage formed via CuAAC is a known bioisostere for an amide bond and can enhance the metabolic stability and pharmacokinetic properties of a molecule.[6]

Synthesis of 3-Ethynyl-1H-Indazoles: A Step-by-Step Approach

The most common and versatile route to 3-ethynyl-1H-indazoles involves a multi-step sequence starting from 1H-indazole. This process typically includes iodination at the C3 position, protection of the indazole nitrogen, Sonogashira coupling with a protected alkyne, and a final deprotection step.

Step 1: Iodination of 1H-Indazole at the C3 Position

The C3 position of the 1H-indazole ring can be selectively iodinated under basic conditions. This step is crucial as it installs the necessary handle for the subsequent palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Iodo-1H-indazole

-

Materials: 1H-Indazole, Iodine (I₂), Potassium Hydroxide (KOH), Dimethylformamide (DMF), 10% aqueous Sodium Bisulfite (NaHSO₃), Diethyl Ether, Water, Saturated Brine Solution, Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

To a stirred solution of 1H-indazole (1.0 eq) in DMF, add iodine (2.0 eq).

-

Add KOH pellets (4.0 eq) portion-wise to the mixture.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Pour the reaction mixture into a 10% aqueous NaHSO₃ solution to quench the excess iodine.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-iodo-1H-indazole.[3]

-

Step 2: Protection of the Indazole N-H

The Sonogashira coupling reaction at the C3 position of 3-iodo-1H-indazole often proceeds with poor yield without protection of the acidic N-H proton.[7] The choice of protecting group is critical and depends on the subsequent reaction conditions and the desired deprotection strategy. The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of installation and removal under acidic conditions.

Experimental Protocol: N-Boc Protection of 3-Iodo-1H-indazole

-

Materials: 3-Iodo-1H-indazole, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), 4-(Dimethylamino)pyridine (DMAP), Acetonitrile (CH₃CN).

-

Procedure:

-

Dissolve 3-iodo-1H-indazole (1.0 eq) in acetonitrile.

-

Add triethylamine (1.5 eq) and a catalytic amount of DMAP.

-

Add di-tert-butyl dicarbonate (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the N-Boc protected 3-iodo-1H-indazole.[8]

-

Step 3: Sonogashira Coupling with (Trimethylsilyl)acetylene

With the N-protected 3-iodo-1H-indazole in hand, the ethynyl group can be introduced via a Sonogashira cross-coupling reaction.[9] Using (trimethylsilyl)acetylene is advantageous as the trimethylsilyl (TMS) group protects the terminal alkyne, preventing self-coupling and other side reactions.[10]

Experimental Protocol: Synthesis of tert-Butyl 3-((trimethylsilyl)ethynyl)-1H-indazole-1-carboxylate

-

Materials: tert-Butyl 3-iodo-1H-indazole-1-carboxylate, (Trimethylsilyl)acetylene, Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), Triethylamine (Et₃N), Acetonitrile (CH₃CN).

-

Procedure:

-

To a solution of tert-butyl 3-iodo-1H-indazole-1-carboxylate (1.0 eq) in a mixture of acetonitrile and triethylamine, add (trimethylsilyl)acetylene (1.5 eq).

-

Degas the solution with argon or nitrogen for 15-20 minutes.

-

Add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature under an inert atmosphere until completion (monitor by TLC).

-

Concentrate the reaction mixture and purify by column chromatography on silica gel to obtain the desired product.[8]

-

Causality Behind Experimental Choices:

-

Palladium Catalyst: PdCl₂(PPh₃)₂ is a commonly used, robust palladium(0) precursor that is effective for a wide range of Sonogashira couplings.[11]

-

Copper(I) Co-catalyst: CuI is essential for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the reaction.[10]

-

Base: Triethylamine acts as both a solvent and a base to neutralize the HI generated during the reaction and to facilitate the formation of the copper acetylide.[9]

Diagram of the Sonogashira Catalytic Cycle:

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

A Senior Application Scientist's Guide to Sourcing and Handling 4-Ethynyl-1H-indazole for Pharmaceutical Research

Abstract

4-Ethynyl-1H-indazole is a pivotal heterocyclic building block in modern medicinal chemistry, primarily recognized for its utility in the synthesis of kinase inhibitors and as a versatile component in bioorthogonal chemistry. The terminal alkyne functionality provides a reactive handle for "click" chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the efficient conjugation to other molecules.[][2] This guide offers an in-depth perspective for researchers, scientists, and drug development professionals on sourcing high-quality 4-Ethynyl-1H-indazole, evaluating commercial suppliers, and implementing robust protocols for quality control, handling, and storage to ensure experimental reproducibility and safety.

The Strategic Importance of the Indazole Scaffold in Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows it to act as an effective hinge-binding fragment for various protein kinases.[3][4] Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases, making them prime targets for drug development.

The introduction of an ethynyl group at the 4-position of the indazole ring significantly enhances the molecule's utility. This functional group serves two primary purposes:

-

Structural Component: The rigid, linear geometry of the alkyne can be exploited to probe deep into the active sites of target proteins, potentially leading to inhibitors with high potency and selectivity.[5]

-

Reactive Handle for Bioconjugation: The terminal alkyne is the key functional group for click chemistry. This allows for the straightforward linkage of the indazole scaffold to other molecular fragments, such as solubility-enhancing groups, fluorescent probes, or larger biomolecules, facilitating the development of complex drug candidates and research tools.[][6]

Given its role in synthesizing targeted therapies, securing a reliable source of high-purity 4-Ethynyl-1H-indazole is a critical first step in any research campaign.

Commercial Supplier Landscape for 4-Ethynyl-1H-indazole

A researcher's ability to generate reliable and reproducible data is fundamentally linked to the quality of their starting materials. When sourcing 4-Ethynyl-1H-indazole (CAS No. 1093847-83-6), it is imperative to select suppliers who provide comprehensive analytical data and demonstrate consistency across batches. Below is a comparative table of representative commercial suppliers.

Table 1: Commercial Suppliers of 4-Ethynyl-1H-indazole (CAS 1093847-83-6)

| Supplier | Product Number | Purity Specification | Available Quantities | Notes |

| Cato Chemical Solutions | Cato-12068 | ≥ 99% | Custom Synthesis | Provides a basic Safety Data Sheet (SDS); specializes in custom synthesis. |

| Arctom Scientific | ATA-P12797 | Not specified | Custom/Flexible Sizes | Lists the product with CAS number, indicating availability for synthesis upon request. |

| J&K Scientific LLC | Not specified | Not specified | Custom Synthesis | Lists related compounds, suggesting custom synthesis capabilities for this specific isomer.[7] |

| Huateng Pharma | Not specified | ≥ 95% | Custom Synthesis | Lists a related isomer (6-Ethynyl-1H-indazole), indicating expertise in this chemical class.[8] |

Note: Availability and specifications are subject to change. Researchers should always contact suppliers directly for the most current information and request a Certificate of Analysis (CoA) for their specific lot.

Incoming Material Verification: A Protocol for Ensuring Quality

Trust, but verify. This principle is paramount when working with advanced chemical building blocks. Upon receiving a shipment of 4-Ethynyl-1H-indazole, it is crucial to perform in-house quality control to confirm its identity and purity. This self-validating step prevents costly delays and confounding experimental results.

Experimental Protocol: QC of 4-Ethynyl-1H-indazole

Objective: To confirm the identity and estimate the purity of commercially supplied 4-Ethynyl-1H-indazole.

Materials:

-

Supplier's sample of 4-Ethynyl-1H-indazole

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis

-

HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

-

NMR tubes, vials, and standard laboratory glassware

Methodology:

-

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Accurately weigh 3-5 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Acquire a 1H NMR spectrum. The spectrum should exhibit characteristic peaks for the aromatic protons of the indazole ring system and a distinct singlet for the acetylenic proton. The chemical shifts and coupling constants should be consistent with the structure.

-

Causality Check: The absence of significant unidentifiable peaks is a primary indicator of high purity. The integration of the peaks should correspond to the proton count of the molecule.

-

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent like acetonitrile or methanol.

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Run a gradient elution method (e.g., 5% to 95% acetonitrile in water over 15 minutes).

-

Monitor the elution profile using a UV detector (e.g., at 254 nm) and a mass spectrometer.

-

Self-Validation: The chromatogram should show a single major peak. The mass spectrum corresponding to this peak should display the correct molecular ion for 4-Ethynyl-1H-indazole (C₉H₆N₂, Exact Mass: 142.05 Da). Common adducts to look for in positive ion mode are [M+H]⁺ (m/z 143.06) and [M+Na]⁺ (m/z 165.04).

-

Sourcing to Experiment Workflow

The process from identifying a need for a chemical to its use in an experiment involves several critical decision points. The following workflow diagram illustrates a best-practice approach.

Caption: Workflow from supplier selection to experimental application.

Safe Handling and Storage Protocols

Proper handling and storage are critical for maintaining the integrity of 4-Ethynyl-1H-indazole and ensuring laboratory safety. While specific data for this exact compound is limited, guidelines can be established based on its structure and data from similar chemicals.[9]

Storage:

-

Condition: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[10][11]

Handling (Personal Protective Equipment - PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[11][12]

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[10][13]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][10]

-

On Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[10][13]

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]

-

If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[10]

Conclusion

4-Ethynyl-1H-indazole is a high-value building block for modern drug discovery. Its successful application hinges on the procurement of high-purity material from reputable suppliers. By implementing a rigorous workflow that includes careful supplier evaluation, mandatory incoming quality control, and strict adherence to safe handling protocols, researchers can mitigate risks associated with material variability. This diligence ensures the integrity of experimental data and accelerates the path toward discovering novel therapeutics.

References

-

Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet for 6-Fluoro-3-methyl-1H-indazole. Retrieved from [Link]

-

Ye, Z., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 148, 107376. Retrieved from [Link]

-

Wang, T., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. Retrieved from [Link]

-

Kumar, S., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 659-675. Retrieved from [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. Retrieved from [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Retrieved from [Link]

-

Allied Academies. (n.d.). Click chemistry: A novel tool in pharmaceutical research. Retrieved from [Link]

-

Düzleyen, B., et al. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 6-Ethynyl-1H-indazole. Retrieved from [Link]

Sources

- 2. alliedacademies.org [alliedacademies.org]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. jk-sci.com [jk-sci.com]

- 8. en.huatengsci.com [en.huatengsci.com]

- 9. zycz.cato-chem.com [zycz.cato-chem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. kishida.co.jp [kishida.co.jp]

- 13. tcichemicals.com [tcichemicals.com]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 4-Ethynyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

A Note on This Guidance

Introduction: The Significance and Potential Hazards of 4-Ethynyl-1H-indazole

4-Ethynyl-1H-indazole is a heterocyclic aromatic compound of significant interest in the fields of medicinal chemistry and materials science. The indazole core is a recognized "privileged scaffold," appearing in numerous bioactive molecules and FDA-approved drugs.[1] The addition of the 4-ethynyl group provides a versatile functional handle for further chemical modifications, such as click chemistry or Sonogashira coupling, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials.[2]

However, the very features that make this molecule chemically interesting also introduce specific handling challenges. The indazole moiety itself can be biologically active, and the terminal alkyne group presents a unique set of reactivity and stability concerns. This guide, therefore, aims to provide a detailed overview of the potential hazards and to establish robust protocols for the safe handling, storage, and disposal of 4-Ethynyl-1H-indazole.

Hazard Identification and Classification

Based on data from analogous indazole compounds and the inherent properties of terminal alkynes, 4-Ethynyl-1H-indazole should be treated as a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

| Reactivity Hazards | - | May form explosive acetylides with certain metals. Potential for explosive decomposition under heat or shock. |

Causality Behind Hazard Classification: The indazole core is known to cause irritation to the skin, eyes, and respiratory system.[3] The acute toxicity classification is extrapolated from data on similar small, functionalized heterocyclic molecules. The reactivity hazards are a direct consequence of the terminal ethynyl group, which can deprotonate to form highly reactive and potentially explosive acetylide anions, especially in the presence of certain metal salts (e.g., copper, silver, mercury).[4]

Physical and Chemical Properties

Specific physical and chemical property data for 4-Ethynyl-1H-indazole are not widely published. The table below provides data for the parent compound, 1H-Indazole, for reference. Researchers should expect variations in these properties for the 4-ethynyl substituted derivative.

| Property | Value (for 1H-Indazole) |

| Molecular Formula | C₇H₆N₂ |

| Molecular Weight | 118.14 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 147-149 °C |

| Boiling Point | 270 °C |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. |

Prudent Practices for Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling protocols, is essential when working with 4-Ethynyl-1H-indazole.

Engineering Controls

-

Ventilation: All manipulations of 4-Ethynyl-1H-indazole, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

-

Isolation: For reactions involving heating or pressurization, the use of a blast shield is strongly recommended.

-

Instrumentation: Use equipment with spark-free motors and avoid the use of metal spatulas or scrapers that could cause friction or sparks, particularly when handling the solid material.

Personal Protective Equipment (PPE)

The correct selection and use of PPE are non-negotiable. The following workflow should be strictly adhered to:

Caption: Workflow for donning and doffing Personal Protective Equipment.

Safe Handling Protocols

-

Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Grounding: When transferring the solid, ensure that all equipment is properly grounded to prevent static discharge.

-

Inert Atmosphere: For reactions sensitive to air or moisture, and particularly when heating, conduct the procedure under an inert atmosphere (e.g., nitrogen or argon).

-

Addition to Reactions: When adding 4-Ethynyl-1H-indazole to a reaction mixture, do so slowly and in a controlled manner, especially if the reaction is exothermic.

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.

-

Temperature: Store at 2-8°C.

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and salts of heavy metals (especially copper, silver, and mercury).[4]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere to prevent potential degradation.

Reactivity Profile and Stability Considerations

The chemical reactivity of 4-Ethynyl-1H-indazole is dominated by the terminal alkyne and the indazole ring system.

-

Thermal Stability: While specific data is unavailable, many nitrogen-containing heterocycles and acetylenic compounds can decompose exothermically at elevated temperatures.[5][6] Avoid excessive heating unless the thermal stability has been experimentally determined (e.g., by DSC/TGA).

-

Formation of Explosive Acetylides: The most significant reactivity hazard is the potential to form explosive metal acetylides.[4] Strictly avoid contact with copper, silver, mercury, and their salts. This includes avoiding brass fittings or other copper-containing alloys in reaction setups.

-

Reaction with Oxidizing Agents: Reactions with strong oxidizing agents can be violent.

-

Polymerization: Uncontrolled polymerization of the ethynyl group, potentially initiated by heat, light, or impurities, could lead to a rapid release of energy.

Emergency Response Procedures

Prompt and correct action in the event of an emergency is critical.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response

In the event of a spill, follow a structured response protocol.

Sources

Methodological & Application

Application Notes & Protocols: A Guide to Bioorthogonal Labeling of Live Cells with 4-Ethynyl-1H-indazole

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding and practical protocols for utilizing 4-Ethynyl-1H-indazole in live-cell bioorthogonal labeling. We will delve into the chemical principles, offer step-by-step experimental workflows, and provide insights gleaned from field experience to ensure robust and reproducible results.

Introduction: The Power of Precision in Live-Cell Labeling

The ability to visualize and track biomolecules within their native environment—the living cell—is paramount to understanding complex biological processes. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling the specific chemical modification of targets in living systems without interfering with endogenous biochemistry.[1][2] At the heart of this field lies "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[2][3][4]

The indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[5][6][7] Its 1H-indazole tautomer is the most thermodynamically stable form, making it a reliable component in probe design.[6] By functionalizing this valuable scaffold with a terminal alkyne group, we arrive at 4-Ethynyl-1H-indazole, a compact and versatile probe for bioorthogonal labeling. Its small size minimizes potential steric hindrance or perturbation of the target biomolecule's function, offering a distinct advantage over bulkier tags.

This guide focuses on the application of 4-Ethynyl-1H-indazole for covalently labeling azide-modified biomolecules in live cells, primarily through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

The Chemical Foundation: Azide-Alkyne Cycloaddition

The cornerstone of this labeling strategy is the reaction between an azide (R-N₃) and a terminal alkyne (R-C≡CH), such as 4-Ethynyl-1H-indazole, to form a stable triazole linkage. This reaction is highly specific as both functional groups are virtually absent in biological systems. For live-cell applications, the copper(I)-catalyzed version (CuAAC) is the most relevant for terminal alkynes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is exceptionally efficient but requires a catalytic amount of Cu(I) ions.[3][8] However, Cu(I) is toxic to cells and is readily oxidized to the inactive Cu(II) state in aqueous environments.[9][10] To overcome this, live-cell CuAAC protocols employ two key components:

-

A Reducing Agent: Typically, sodium ascorbate is used to continuously reduce Cu(II) to the active Cu(I) state.[11]

-

A Chelating Ligand: A ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is essential. It stabilizes the Cu(I) ion, preventing its oxidation and sequestering it to significantly reduce cellular toxicity while simultaneously accelerating the reaction rate.[9][10][11]

The causality here is a balancing act: we need the catalytic power of copper but must mitigate its toxicity. The combination of a reducing agent and a protective ligand makes this powerful reaction compatible with living systems.[10][11]

Caption: The CuAAC reaction mechanism for labeling.

A Note on Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

An important alternative is SPAAC, which uses a strained cyclooctyne instead of a terminal alkyne.[12][13] The ring strain provides the activation energy for the reaction, completely obviating the need for a copper catalyst.[2][14] While 4-Ethynyl-1H-indazole is not a strained alkyne and thus reacts via CuAAC, it is crucial to understand this alternative. For a SPAAC experiment, one would metabolically label cells with a strained alkyne and use an azide-modified probe, or vice-versa.

Experimental Design and Workflow

A successful labeling experiment requires careful planning. The general workflow involves two main stages: incorporating the azide handle into the cellular target and then executing the click reaction with the 4-Ethynyl-1H-indazole probe.

Caption: General workflow for live-cell labeling.

This workflow is predicated on first installing the azide "handle" onto a class of biomolecules. A widely used and validated method is metabolic glycan labeling, where cells are fed an azide-modified sugar that is incorporated into cell-surface glycoproteins.

Detailed Application Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions (e.g., concentrations, incubation times) may vary depending on the cell type and experimental goals and should be determined empirically.

Materials and Reagents

| Reagent | Typical Stock Conc. | Solvent |

| 4-Ethynyl-1H-indazole* | 10 mM | DMSO |

| Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) | 25 mM | DMSO |

| Copper(II) Sulfate (CuSO₄) | 20 mM | H₂O |

| THPTA Ligand | 100 mM | H₂O |

| Sodium Ascorbate | 300 mM | H₂O |

| Hoechst 33342 (for nuclear stain) | 1 mg/mL | H₂O |

| Note: For visualization, 4-Ethynyl-1H-indazole must be conjugated to a reporter (e.g., a fluorophore). The protocol assumes use of such a conjugate. |

Protocol 1: Metabolic Labeling of Cell-Surface Glycans

This protocol details the incorporation of azide groups onto sialoglycans of mammalian cells.

-

Cell Seeding: Plate mammalian cells on a suitable imaging dish (e.g., glass-bottom 12-well plate) at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.[15]

-

Prepare Labeling Medium: Thaw the Ac₄ManNAz stock solution. Dilute it into pre-warmed complete cell culture medium to a final concentration of 25-50 µM.

-

Scientist's Insight: The final concentration should be optimized. Higher concentrations can sometimes lead to metabolic stress. A titration experiment is recommended for new cell lines.

-

-

Incubation: Aspirate the old medium from the cells and replace it with the Ac₄ManNAz-containing medium. Return the cells to the incubator for 24 to 72 hours. The longer incubation time generally leads to a higher density of azide display.

-

Control Preparation: Prepare a parallel "unlabeled" control dish by incubating cells in a medium containing an equivalent amount of DMSO solvent without Ac₄ManNAz. This control is crucial for assessing background fluorescence.

Protocol 2: Live-Cell Labeling via CuAAC

This protocol should be performed swiftly to maintain cell health. All solutions should be prepared fresh.

-

Prepare Wash Buffer: Pre-warm a suitable buffer (e.g., PBS with 1% BSA) to 37°C.

-

Prepare Click Reaction Premix: In a microcentrifuge tube, prepare the premix immediately before use. The order of addition is critical. For a 1 mL final reaction volume:

-

Prepare Final Reaction Cocktail:

-

To the CuSO₄/THPTA premix, add 1-5 µL of the 10 mM 4-Ethynyl-1H-indazole-fluorophore conjugate stock (final concentration 10-50 µM).

-

Add this mixture to 970 µL of pre-warmed culture medium (serum-free is often preferred to reduce background).

-

Immediately before adding to cells , add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction. Mix by gentle inversion.[9] Do not vortex vigorously as this can oxidize the ascorbate.

-

-

Labeling Reaction:

-

Remove cells from the incubator. Aspirate the metabolic labeling medium and wash the cells once with the pre-warmed wash buffer.

-

Add the final reaction cocktail to the cells.

-

Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[9]

-

-

Washing and Staining:

-

Aspirate the reaction cocktail.

-

Wash the cells three times with wash buffer to remove all traces of copper and unreacted probe.

-

(Optional) For context, you can add a nuclear counterstain like Hoechst 33342 (1 µg/mL) during the final wash step for 5-10 minutes.

-

-

Imaging: Replace the wash buffer with fresh, pre-warmed complete culture medium or a suitable imaging buffer. Proceed immediately to fluorescence microscopy or flow cytometry.

Troubleshooting Common Issues

A self-validating protocol anticipates potential failures. Here are common issues and their solutions.[16][17][18][19]

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Weak Signal | Insufficient metabolic labeling; Inactive reaction components (especially ascorbate); Low probe concentration. | Increase Ac₄ManNAz incubation time/concentration. Prepare fresh sodium ascorbate solution for every experiment. Increase the concentration of the indazole probe. Check fluorophore excitation/emission settings. |

| High Background | Non-specific binding of the probe; Incomplete washing; Autofluorescence. | Decrease probe concentration. Increase the number of wash steps. Include an unlabeled cell control to measure autofluorescence and perform background subtraction. Use serum-free medium for the click reaction. |

| Cell Death/Toxicity | Copper toxicity; Probe toxicity; Extended incubation in suboptimal buffer. | Ensure the THPTA:CuSO₄ ratio is at least 5:1.[20] Decrease the final copper concentration. Confirm the indazole probe itself is not toxic at the working concentration. Minimize incubation time. Use complete medium for the click reaction if cells are sensitive. |

Applications in Research and Drug Development

The ability to tag biomolecules with 4-Ethynyl-1H-indazole opens up numerous applications:

-

Target Engagement Studies: In drug development, if a therapeutic agent is functionalized with an azide, this method can be used to visualize its engagement with cellular targets.

-

Glycan Dynamics: Track the trafficking and turnover of cell-surface glycoproteins in response to stimuli.

-

Proteome Profiling: In combination with metabolic labeling using azide-containing amino acid analogs, this technique can be used to label and identify newly synthesized proteins.

-

Dual-Purpose Probes: Given the biological activity of the indazole scaffold, 4-Ethynyl-1H-indazole conjugates could potentially serve as both a therapeutic agent and an imaging probe.[21]

This technique provides a robust platform for asking complex biological questions in a physiologically relevant context. By carefully following these protocols and understanding the underlying chemical principles, researchers can successfully implement 4-Ethynyl-1H-indazole for precise, bioorthogonal labeling in live cells.

References

-

Zheng, S., et al. (2023). Bioorthogonal Chemistry in Cellular Organelles. Molecules, 28(24), 8011. Available at: [Link]

-

Wang, L., et al. (2018). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 54(76), 10712-10715. Available at: [Link]

-

Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 225, 113781. Available at: [Link]

-

Shani, O., et al. (2020). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. Journal of Biological Engineering, 14(1). Available at: [Link]

-

Karver, M. R., et al. (2012). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 48(10), 1481-1483. Available at: [Link]

-

Singh, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Molecular Diversity. Available at: [Link]

-

Debets, M. F., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chemistry – A European Journal, 17(36), 9970-9982. Available at: [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3931. Available at: [Link]

-

Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 149, 107376. Available at: [Link]

-

MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

-

MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available at: [Link]

-

Gaspard, C., & Tsur, A. (2018). Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel. Journal of Visualized Experiments, (135), 57571. Available at: [Link]

-

Hong, V., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Bioconjugate Chemistry, 21(10), 1912-1916. Available at: [Link]

-

Tünnermann, J., et al. (2020). SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling. Bioconjugate Chemistry, 31(5), 1303-1309. Available at: [Link]

-

Takara Bio. (n.d.). Tips and troubleshooting. Retrieved from [Link]

-

Hong, V., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. ACS Publications. Available at: [Link]

-

Kim, S., et al. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118), 54922. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]

-

ResearchGate. (n.d.). A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling. Retrieved from [Link]

-

Li, Y., et al. (2022). 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity. European Journal of Medicinal Chemistry, 246, 114972. Available at: [Link]

-

Bio-Techne. (n.d.). View Protocols. Retrieved from [Link]

-

Vlachogiannis, G., et al. (2020). Multiplexed Live-Cell Imaging for Drug Responses in Patient-Derived Organoid Models of Cancer. Journal of Visualized Experiments, (163), 61669. Available at: [Link]

-

ResearchGate. (n.d.). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

-

Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Labeling proteins on live mammalian cells using click chemistry. Retrieved from [Link]

-

Taran, F., et al. (2016). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. Bioconjugate Chemistry, 27(6), 1536-1543. Available at: [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

-

The Thoughtful Scientist. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. Retrieved from [Link]

-

Vlachogiannis, G., et al. (2020). Multiplexed live-cell imaging for drug responses in patient-derived organoid models of cancer. Journal of Visualized Experiments. Available at: [Link]

-

Reiner, T., et al. (2014). Bioorthogonal Small Molecule Ligands for PARP1 Imaging in Living Cells. Angewandte Chemie, 53(34), 8960-8964. Available at: [Link]

Sources

- 1. Bioorthogonal Chemistry in Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry [organic-chemistry.org]

- 4. labinsights.nl [labinsights.nl]

- 5. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. broadpharm.com [broadpharm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Tips and troubleshooting [takarabio.com]

- 18. m.youtube.com [m.youtube.com]

- 19. goldbio.com [goldbio.com]

- 20. jenabioscience.com [jenabioscience.com]

- 21. 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of 4-Ethynyl-1H-indazole in Aqueous Solutions

Welcome to the technical support center for 4-Ethynyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth, evidence-based solutions to common experimental hurdles, moving from foundational concepts to advanced troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-Ethynyl-1H-indazole in my aqueous buffer for a biological assay. What are its basic solubility properties?

A1: 4-Ethynyl-1H-indazole is a heterocyclic aromatic compound. Such molecules, rich in carbon and featuring a fused ring system, are inherently hydrophobic and thus exhibit poor solubility in water. While specific aqueous solubility data for 4-Ethynyl-1H-indazole is not readily published, its structural similarity to other indazole derivatives suggests it is poorly soluble.[1][2] For context, the parent compound, 1H-Indazole, has a melting point between 147-149°C and a boiling point of 270°C, indicating strong intermolecular forces that are not easily overcome by hydration.[3]

Your first step should always be to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this class of compounds.[4][5]

Initial Stock Solution Protocol:

-

Weigh out the desired amount of 4-Ethynyl-1H-indazole powder.

-

Add a minimal amount of high-purity DMSO (e.g., cell culture grade).

-

Gently vortex or sonicate at room temperature until the solid is completely dissolved. A clear solution indicates full dissolution.

-

Store this stock solution at -20°C or -80°C, protected from light and moisture.

From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium. However, be aware that the compound may precipitate at higher final concentrations as the percentage of DMSO decreases. This is a common phenomenon known as "crashing out."

Troubleshooting Guide

Issue 1: My compound precipitates when I dilute my DMSO stock into my aqueous buffer.

This is the most frequent challenge. The abrupt change in solvent polarity from organic (DMSO) to aqueous causes the poorly soluble compound to come out of solution. Here are several strategies to mitigate this, ordered from simplest to most complex.

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve non-polar molecules by reducing the overall polarity of the solvent system.[4][6] They essentially act as a bridge between the hydrophobic compound and the aqueous medium.

Recommended Co-solvents:

-

Dimethyl Sulfoxide (DMSO): The standard starting point.[4]

-

Ethanol: A less polar option that can be effective.[6]

-

Polyethylene Glycol (PEG 400) & Propylene Glycol (PG): Often used in pharmaceutical formulations to enhance solubility.[4][7]

Experimental Protocol: Co-solvent Titration

-

Prepare a high-concentration stock of 4-Ethynyl-1H-indazole in 100% DMSO (e.g., 50 mM).

-

Set up a series of test dilutions in your final aqueous buffer (e.g., PBS, cell culture media).

-

In each test vial, vary the final concentration of the co-solvent. For example, you can aim for final DMSO concentrations of 1%, 0.5%, 0.25%, and 0.1%.

-

Add the DMSO stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.

-

Visually inspect for any cloudiness or precipitate immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.

| Co-solvent System | Recommended Starting % (v/v) in Final Solution | Key Considerations |

| DMSO | ≤ 1% | Can have cytotoxic effects at higher concentrations. |

| Ethanol | ≤ 5% | Can affect protein structure and enzyme activity. |

| PEG 400 | ≤ 10% | Generally well-tolerated in many biological systems. |

Workflow for Co-solvent Selection:

Caption: Workflow for selecting an appropriate co-solvent system.

Causality: The solubility of ionizable compounds can be significantly influenced by pH.[8][9] Indazole has both a weakly acidic proton (on the pyrazole ring) and is weakly basic. The pKa for the deprotonation of the N-H proton is approximately 13.86, while the pKa for the protonation of the ring nitrogen is around 1.04.[3] By adjusting the pH of the solution, you can shift the equilibrium towards the more soluble ionized form.

Experimental Protocol: pH-Solubility Profile

-

Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9). Common buffers include citrate, phosphate, and Tris.

-

Add a small, consistent amount of your 4-Ethynyl-1H-indazole DMSO stock to each buffer.

-

After a set equilibration time (e.g., 24 hours) with gentle agitation, centrifuge the samples to pellet any undissolved compound.

-

Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.

-

Plot solubility versus pH to determine the optimal pH range for your experiments.

Important Note: Ensure that the chosen pH is compatible with your biological assay, as extreme pH values can denature proteins or affect cell viability.

Causality: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic exterior. Poorly soluble compounds like 4-Ethynyl-1H-indazole can be encapsulated within the hydrophobic core, effectively dispersing them in the aqueous medium.[4][8]

Commonly Used Surfactants:

-

Tween® 80 (Polysorbate 80): A non-ionic surfactant widely used in pharmaceutical formulations.[4]

-

Solutol® HS-15 (Macrogol 15 Hydroxystearate): A modern non-ionic solubilizer with good biocompatibility.[4]

Experimental Protocol: Surfactant-based Solubilization

-

Prepare your aqueous buffer containing a low concentration of the chosen surfactant (e.g., 0.01% - 0.1% w/v).

-

Slowly add the DMSO stock solution of 4-Ethynyl-1H-indazole to the surfactant-containing buffer while vortexing.

-

The surfactant molecules will self-assemble into micelles and encapsulate the compound.

-

As with co-solvents, it's crucial to test a range of surfactant concentrations to find the optimal balance between solubilization and potential interference with your assay.

Causality: Cyclodextrins are cyclic oligosaccharides with a toroidal structure, featuring a hydrophobic inner cavity and a hydrophilic exterior.[10][11][12] They can form inclusion complexes with hydrophobic "guest" molecules, like 4-Ethynyl-1H-indazole, effectively shielding them from the aqueous environment and increasing their apparent solubility.[11][12]

Recommended Cyclodextrins:

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly water-soluble and commonly used to enhance the solubility of poorly soluble drugs.[4]

-

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with excellent solubilizing properties.[4]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

-

Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).

-

Slowly add the 4-Ethynyl-1H-indazole (either as a powder or a concentrated organic stock) to the cyclodextrin solution.

-

Stir or sonicate the mixture for several hours to facilitate the formation of the inclusion complex. The solution should become clear as the complex forms.

-

This resulting solution can then be diluted into your final assay buffer.

Decision Tree for Advanced Solubilization Methods:

Caption: Decision tree for advanced solubilization strategies.

Summary of Recommended Approaches

| Method | Principle | Advantages | Disadvantages |

| Co-solvents | Reduces solvent polarity | Simple, widely applicable | Potential for solvent toxicity/interference |

| pH Adjustment | Increases fraction of soluble ionized form | Can be very effective for ionizable compounds | Limited by assay compatibility and compound pKa |

| Surfactants | Micellar encapsulation | Effective at low concentrations | Can interfere with some biological assays |

| Cyclodextrins | Forms soluble inclusion complexes | High solubilization capacity, generally biocompatible | Can be more expensive, may alter compound availability |

By systematically working through these troubleshooting steps, you can identify an effective strategy to overcome the poor aqueous solubility of 4-Ethynyl-1H-indazole and achieve reliable and reproducible results in your experiments.

References

-

Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]

-

PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

-

PMC - NIH. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

PubChem. (n.d.). (1H-indazol-4-yl)methanol. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. Retrieved from [Link]

-

PMC - NIH. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

-

PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

-

ResearchGate. (2023, March 17). How to maximize encapsulation efficiency of a drug in cyclodextrins?. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]

-

Prospector Knowledge Center. (2014, May 9). Molecular Encapsulation Using Cyclodextrin. Retrieved from [Link]

-

Wikipedia. (n.d.). Indazole. Retrieved from [Link]

-

Drug Development & Delivery. (2023, April). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Solubility and dissolution enhancement strategies: Current understanding and recent trends. Retrieved from [Link]

-

ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

-

ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

-

Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

-

MDPI. (n.d.). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Retrieved from [Link]

-

PMC - NIH. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

-

Xtalks. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]

-

MDPI. (n.d.). Pharmaceutics | Special Issue : Dissolution Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

-

ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

-

Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Retrieved from [Link]

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. Indazole - Wikipedia [en.wikipedia.org]

- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. wisdomlib.org [wisdomlib.org]

- 7. pnrjournal.com [pnrjournal.com]

- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijprajournal.com [ijprajournal.com]

- 10. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alzet.com [alzet.com]

- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing 4-Ethynyl-1H-indazole Click Reactions

Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 4-Ethynyl-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatization via "click" chemistry is a cornerstone of modern drug discovery and chemical biology.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions for this powerful transformation.

Core Principles: The CuAAC Catalytic Cycle

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click" reaction, a class of reactions known for their high yields, reliability, and tolerance of a wide range of functional groups.[4][5][6] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant proceeds rapidly at or near room temperature to exclusively afford the 1,4-disubstituted 1,2,3-triazole.[4][5]

The catalytic cycle, as illustrated below, involves several key steps. Understanding this mechanism is crucial for effective troubleshooting. The active Cu(I) catalyst first reacts with the terminal alkyne (4-Ethynyl-1H-indazole) to form a copper(I) acetylide intermediate. This intermediate then coordinates with the azide partner. A subsequent intramolecular cyclization forms a six-membered metallacycle, which then rearranges to a more stable copper-triazolide. Finally, protonolysis releases the desired 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst for the next cycle.[5]

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the CuAAC reaction with 4-Ethynyl-1H-indazole in a practical question-and-answer format.

Q1: My reaction has a very low yield or has failed completely. What are the most likely causes?

This is the most frequent issue and can stem from several sources. A systematic check of the following is recommended:

-

Cause A: Inactive Catalyst (Copper Oxidation)

-

Explanation: The active catalyst is Copper(I). However, Cu(I) is unstable and readily oxidizes to the catalytically inactive Cu(II) state in the presence of dissolved oxygen.[7]

-